(2-(2-Bromophényl)oxazol-4-YL)méthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

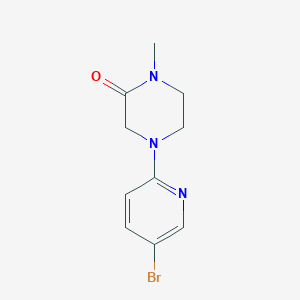

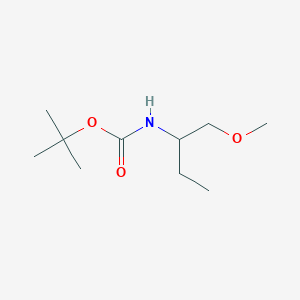

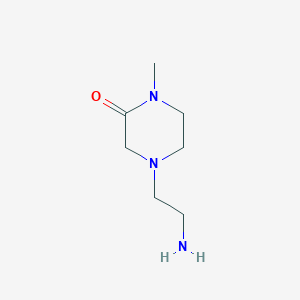

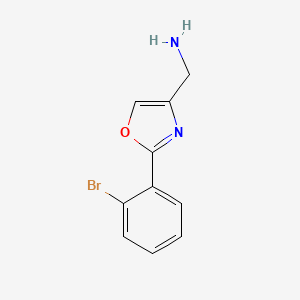

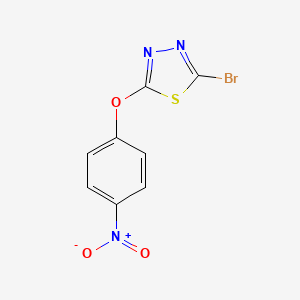

“(2-(2-Bromophenyl)oxazol-4-YL)methanamine” is an organic compound that is used in several scientific research fields. It is a heterocyclic building block, and it falls under the categories of oxazoles, aryls, amines, and bromides .

Molecular Structure Analysis

The molecular formula of “(2-(2-Bromophenyl)oxazol-4-YL)methanamine” is C10H9BrN2O . The molecular weight is 253.09 g/mol.Applications De Recherche Scientifique

Potentiel antibactérien

Les dérivés de l'oxazole ont été examinés pour leur potentiel antibactérien contre diverses souches bactériennes, indiquant que ce composé peut également avoir des applications dans la lutte contre les infections bactériennes .

Activité antifongique

Semblable à son potentiel antibactérien, il peut y avoir des applications antifongiques, en particulier dans le traitement des infections fongiques résistantes aux autres traitements .

Écrantage antimycobactérien

De nouveaux dérivés thiazolyl-oxazole ont été signalés pour leur écrantage antimycobactérien, ce qui suggère une application potentielle dans le traitement des infections mycobactériennes, telles que la tuberculose .

Mécanisme D'action

Target of Action

Oxazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that oxazole derivatives can display a broad spectrum of biological activities

Biochemical Pathways

Oxazole derivatives have been found to be involved in a variety of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Oxazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.

Analyse Biochimique

Cellular Effects

The effects of (2-(2-Bromophenyl)oxazol-4-YL)methanamine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, (2-(2-Bromophenyl)oxazol-4-YL)methanamine can alter the expression of specific genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, (2-(2-Bromophenyl)oxazol-4-YL)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a role in signal transduction pathways . This inhibition can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-(2-Bromophenyl)oxazol-4-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-(2-Bromophenyl)oxazol-4-YL)methanamine remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .

Dosage Effects in Animal Models

The effects of (2-(2-Bromophenyl)oxazol-4-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

(2-(2-Bromophenyl)oxazol-4-YL)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Subcellular Localization

(2-(2-Bromophenyl)oxazol-4-YL)methanamine is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is crucial for its interaction with specific biomolecules and subsequent biochemical effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-(2-Bromophenyl)oxazol-4-YL)methanamine involves the reaction of 2-bromobenzonitrile with ethyl oxalyl chloride to form 2-(2-bromophenyl)oxazole. This intermediate is then reacted with methylamine to form the final product.", "Starting Materials": ["2-bromobenzonitrile", "ethyl oxalyl chloride", "methylamine"], "Reaction": [ "Step 1: 2-bromobenzonitrile is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 2-(2-bromophenyl)oxazole.", "Step 2: The intermediate 2-(2-bromophenyl)oxazole is then reacted with excess methylamine in the presence of a base such as sodium hydroxide to form (2-(2-Bromophenyl)oxazol-4-YL)methanamine.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

885274-15-7 |

Formule moléculaire |

C10H9BrN2O |

Poids moléculaire |

253.09 g/mol |

Nom IUPAC |

2-(2-bromophenyl)-N-methyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |

Clé InChI |

XAZKSXGTIOMAOF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CN)Br |

SMILES canonique |

CNC1=COC(=N1)C2=CC=CC=C2Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

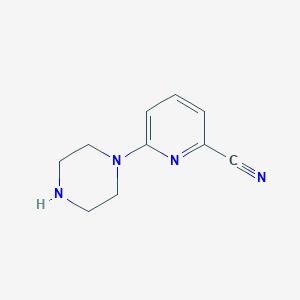

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)